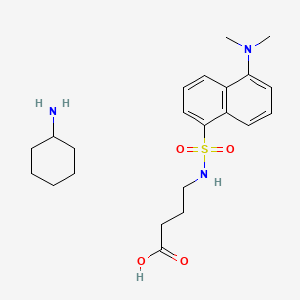

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt

Description

Properties

CAS No. |

84560-02-1 |

|---|---|

Molecular Formula |

C22H33N3O4S |

Molecular Weight |

435.6 g/mol |

IUPAC Name |

cyclohexylazanium;4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoate |

InChI |

InChI=1S/C16H20N2O4S.C6H13N/c1-18(2)14-8-3-7-13-12(14)6-4-9-15(13)23(21,22)17-11-5-10-16(19)20;7-6-4-2-1-3-5-6/h3-4,6-9,17H,5,10-11H2,1-2H3,(H,19,20);6H,1-5,7H2 |

InChI Key |

AEYRCAMGXZZOLB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC(=O)O.C1CCC(CC1)N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC(=O)[O-].C1CCC(CC1)[NH3+] |

Origin of Product |

United States |

Preparation Methods

Dansylation Reaction

- Reagents:

- Gamma-aminobutyric acid (GABA)

- Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride)

- Buffer solution (commonly sodium carbonate–sodium bicarbonate buffer, pH ~10)

- Organic solvent (e.g., acetone or acetonitrile)

- Conditions:

- The reaction is conducted under alkaline conditions to favor nucleophilic attack of the amino group on the sulfonyl chloride.

- Typical temperature: 25–80°C, with reaction times ranging from 10 to 40 minutes depending on the protocol.

- The pH is maintained around 9.5–10 to optimize reaction efficiency.

- Procedure:

- Dissolve GABA in the buffer solution.

- Add dansyl chloride dissolved in acetone dropwise to the GABA solution under stirring.

- Maintain the reaction temperature and pH for the required time.

- Terminate the reaction by acidifying the mixture, often with acetic acid, to quench excess dansyl chloride and stabilize the product.

- Outcome:

- Formation of dansyl-GABA, a fluorescent derivative suitable for chromatographic analysis.

Formation of Cyclohexylammonium Salt

- The dansyl-GABA intermediate is reacted with cyclohexylamine or cyclohexylammonium ion to form the stable salt.

- This step improves the compound’s crystalline properties and solubility.

- The salt formation can be achieved by:

- Direct addition of cyclohexylamine to the dansyl-GABA solution.

- Isolation of the free acid form followed by salt formation through neutralization with cyclohexylamine.

- The product is then purified by crystallization or preparative chromatography.

Representative Reaction Scheme

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | GABA + Dansyl chloride, pH 10, 25–80°C, 10–40 min | Amino group of GABA reacts with dansyl chloride to form dansyl-GABA |

| 2 | Dansyl-GABA + Cyclohexylamine | Formation of cyclohexylammonium salt of dansyl-GABA |

| 3 | Purification (crystallization or chromatography) | Isolation of pure this compound |

Analytical and Purification Considerations

- HPLC Analysis:

- Dansyl derivatives are commonly analyzed by reverse-phase HPLC with UV detection at around 254 nm.

- The dansyl group imparts strong fluorescence, allowing sensitive detection.

- Typical chromatographic conditions include isocratic elution to reduce analysis time and improve reproducibility.

- Purity Assessment:

- Purity is assessed by chromatographic peak shape and retention time consistency.

- Mass spectrometry and NMR can confirm molecular structure.

- Stability:

- Dansyl derivatives are generally stable under refrigerated conditions.

- Salt formation with cyclohexylammonium improves storage stability.

Research Findings and Optimization Data

- Studies have shown that dansyl chloride derivatization is superior to other derivatizing agents like o-phthalaldehyde or 9-fluorenylmethyl chloroformate due to:

- Stability of the derivative at room temperature.

- Rapid and simple sample preparation.

- High sensitivity and reproducibility in HPLC assays.

- Optimization of reaction conditions (pH, temperature, reaction time) has been reported to maximize yield and minimize side-products.

- The use of sodium carbonate–sodium bicarbonate buffer at pH 10 with reaction times of about 40 minutes at 80°C provides efficient dansylation.

Data Table: Typical Reaction Parameters for Dansylation of GABA

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| GABA concentration | Variable (e.g., 1–10 mM) | Depends on scale |

| Dansyl chloride conc. | Slight molar excess (1.1–1.5 equiv.) | Ensures complete derivatization |

| Buffer system | Sodium carbonate–sodium bicarbonate | pH ~10 optimal for reaction |

| Reaction temperature | 25–80°C | Higher temp speeds reaction but may degrade product |

| Reaction time | 10–40 minutes | Longer times improve yield |

| Quenching agent | Acetic acid (10% v/v) | Stops reaction and stabilizes product |

| Salt formation agent | Cyclohexylamine | Forms stable cyclohexylammonium salt |

| Purification method | Crystallization or chromatography | To isolate pure compound |

Chemical Reactions Analysis

Types of Reactions

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Analytical Chemistry

HPLC Method for Analysis

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is primarily utilized in high-performance liquid chromatography (HPLC) for the analysis of amino acids. The dansyl group enhances the fluorescence of the compound, allowing for sensitive detection and quantification.

| Application | Description |

|---|---|

| HPLC Analysis | Used to analyze various dansyl-amino acids, leveraging its fluorescent properties for detection. |

Case Study: HPLC Detection of Amino Acids

A study demonstrated the effectiveness of using dansyl-GABA in HPLC to separate and identify amino acids in complex biological samples. The method showed high sensitivity and specificity, making it a valuable tool in biochemical research .

Biological Research

Neuroscience Applications

As a GABA analog, dansyl-GABA plays a role in neuroscience research, particularly in studying GABAergic signaling pathways. It can be used to investigate the effects of GABA on neuronal excitability and neurotransmission.

Case Study: GABAergic Signaling

Research has indicated that compounds similar to dansyl-GABA can modulate GABA receptor activity, influencing synaptic transmission and plasticity in neuronal circuits. This has implications for understanding neurological disorders where GABA signaling is disrupted .

Pharmacological Studies

Potential Therapeutic Uses

Dansyl-GABA has been explored for its potential therapeutic effects, particularly in conditions related to GABA deficiency, such as anxiety disorders and epilepsy.

Fluorescent Labeling

Protein Labeling Techniques

The fluorescent nature of dansyl-GABA allows it to be used as a labeling agent for proteins and peptides. This application is critical in studying protein interactions and dynamics within cells.

Case Study: Protein Interaction Studies

In one study, researchers utilized dansyl-GABA to label specific proteins involved in neurotransmitter release. The fluorescence allowed real-time observation of protein interactions during synaptic transmission, providing insights into the mechanisms underlying neurotransmitter release .

Mechanism of Action

The mechanism of action of Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity. The naphthylsulfonylamino group plays a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dansyl-modified amino acids and neurotransmitters are widely used in fluorescence labeling and analytical chemistry. Below is a detailed comparison of dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt with structurally and functionally related compounds:

Structural and Functional Analogues

Stability and Compatibility

- Temperature Sensitivity : Most dansyl-cyclohexylammonium salts require storage at -20°C to prevent degradation, except dansyl-L-alanine , which is stable at room temperature .

- Solubility: The GABA derivative is soluble in polar solvents (e.g., DMSO, methanol), whereas longer-chain analogues like dansyl-DL-α-aminocaprylic acid require organic-aqueous mixtures .

Research Findings and Trends

- GABA Receptor Studies : The target compound has been pivotal in identifying GABA_A receptor binding sites via fluorescence polarization .

- HPLC Method Development: SIELC Technologies highlights dansyl-DL-valine cyclohexylammonium salt as a model for optimizing chiral chromatography conditions .

- Genetic Code Expansion : Dansyl-L-alanine is incorporated into proteins using engineered tRNA synthetases, enabling site-specific fluorescence labeling .

Biological Activity

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is a derivative of gamma-aminobutyric acid (GABA), a well-known neurotransmitter with significant biological activity. This compound has garnered attention for its potential therapeutic effects, particularly in neuropharmacology, cancer treatment, and metabolic regulation. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of GABA and Its Derivatives

GABA plays a crucial role in the central nervous system (CNS) by acting as an inhibitory neurotransmitter. Its derivatives, such as this compound, are synthesized to enhance its properties, including improved bioavailability and targeted delivery to specific tissues.

1. Neuroprotective Effects

Research indicates that GABA receptor agonists, including this compound, exhibit neuroprotective properties. A study demonstrated that these compounds could protect neurons from ischemic injury by modulating various signaling pathways:

- Mechanism of Action : Activation of GABA receptors leads to increased phosphorylation of nNOS and upregulation of Bcl-2/Bax ratios, which are critical for neuronal survival .

- Case Study : In rodent models, co-administration with other GABA receptor agonists significantly reduced neuronal damage following kainic acid-induced seizures .

2. Anti-Cancer Properties

GABA and its derivatives have shown promise in cancer prevention and treatment:

- Gastric Cancer : Prolonged administration of GABA significantly decreased the incidence of gastric cancers in Wistar rats treated with carcinogens . Histological analysis revealed reduced labeling indices in the antral mucosa.

- Mechanism : The anti-cancer effects may be attributed to GABA's ability to inhibit cell proliferation and induce apoptosis in malignant cells through modulation of signaling pathways related to inflammation and oxidative stress .

3. Metabolic Regulation

GABA derivatives can influence metabolic processes:

- Insulin Secretion : Research indicates that GABA enhances insulin secretion in pancreatic β-cells, improving glucose metabolism in diabetic models .

- Antioxidant Activity : this compound has been shown to reduce oxidative stress markers in various cell types, suggesting a protective role against metabolic disorders .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the purity and structural integrity of dansyl-γ-amino-n-butyric acid cyclohexylammonium salt?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Used to quantify purity and detect impurities. Ensure a C18 reverse-phase column and a mobile phase of acetonitrile/water (70:30 v/v) with UV detection at 330 nm (dansyl group absorbance) .

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm the presence of the dansyl moiety (aromatic protons at δ 7.0–8.5 ppm) and cyclohexylammonium counterion (δ 1.0–2.5 ppm for cyclohexyl protons) .

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry and salt formation, as demonstrated in cyclohexylammonium nitrate studies (tetrahedral coordination, hydrogen-bonded ion pairs) .

Q. How is dansyl-γ-amino-n-butyric acid cyclohexylammonium salt synthesized, and what steps ensure high yield and purity?

- Methodological Answer :

- Synthesis : React γ-amino-n-butyric acid with dansyl chloride in a basic aqueous medium (pH 8–9) to form the dansyl derivative. Neutralize with cyclohexylamine to precipitate the cyclohexylammonium salt .

- Purification : Use recrystallization from ethanol/water (1:1 v/v) to remove unreacted starting materials. Monitor purity via TLC (silica gel, chloroform/methanol 9:1) with UV visualization .

Q. What role does the cyclohexylammonium counterion play in stabilizing the compound for experimental use?

- Methodological Answer :

- The cyclohexylammonium ion enhances solubility in organic solvents (e.g., DMSO, ethanol) while stabilizing the carboxylate group via ionic interactions. This is critical for maintaining compound integrity in non-aqueous reaction environments .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for dansyl-γ-amino-n-butyric acid derivatives?

- Methodological Answer :

- Multi-Technique Validation : Compare experimental -NMR chemical shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set). Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .

- Dynamic NMR Studies : Perform variable-temperature NMR to detect hindered rotation in the dansyl moiety or cyclohexyl group .

Q. What experimental considerations are critical when transitioning from in vitro to in vivo studies involving dansyl-γ-amino-n-butyric acid conjugates?

- Methodological Answer :

- Metabolite Stability : Use LC-MS to track dansyl-labeled metabolites in biological matrices. For example, dansyl-cysteine conjugates are prone to enzymatic hydrolysis in liver microsomes, requiring protease inhibitors .

- Chiral Integrity : Validate stereochemical stability using chiral HPLC (e.g., Chiralpak IA column) to ensure no racemization occurs during cellular uptake .

Q. How can researchers address discrepancies in chiral analysis of dansyl-γ-amino-n-butyric acid derivatives?

- Methodological Answer :

- Chiral Derivatization : React the compound with a chiral auxiliary (e.g., Marfey’s reagent) and analyze via reversed-phase HPLC to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from X-ray-derived structures to confirm absolute configuration .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data involving dansyl-labeled compounds?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Account for dansyl’s autofluorescence by subtracting background signals in fluorometric assays .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points, particularly in high-throughput screening where dansyl photobleaching may occur .

Q. How should researchers design controls to validate specificity in fluorescence-based assays using dansyl-γ-amino-n-butyric acid probes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.